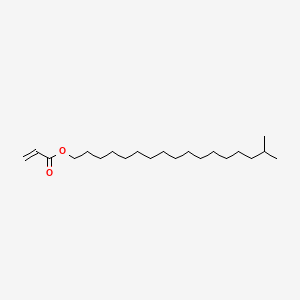

Isooctadecyl acrylate

Description

The exact mass of the compound Isooctadecyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isooctadecyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isooctadecyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

16-methylheptadecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFXXRRQKFUYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917551 | |

| Record name | 16-Methylheptadecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-48-6 | |

| Record name | Isooctadecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methylheptadecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

isooctadecyl acrylate chemical structure and properties

An In-depth Technical Guide to Isooctadecyl Acrylate: Properties, Polymerization, and Applications in Advanced Materials

Introduction

Isooctadecyl acrylate (IODA) is a specialty monomer distinguished by its long, branched C18 alkyl chain. This significant structural feature imparts strong hydrophobicity and flexibility to the polymers derived from it. While its utility spans various industrial applications, including coatings, sealants, and adhesives, its role in the development of advanced materials for biomedical and research applications is of increasing importance.[1] For researchers and drug development professionals, the unique properties of IODA make it an invaluable building block for creating sophisticated polymer architectures, such as nanoparticles for controlled drug delivery, hydrophobic surface modifications for medical devices, and functional biomaterials. This guide provides a comprehensive technical overview of isooctadecyl acrylate, from its fundamental chemical structure and properties to its polymerization behavior and a practical experimental protocol for its application.

Chemical Identity and Structure

The precise identity of isooctadecyl acrylate is foundational to understanding its behavior. The molecule consists of a reactive acrylate functional group ester-linked to a branched 18-carbon alcohol chain.

-

Canonical SMILES: CC(C)CCCCCCCCCCCCCCCOC(=O)C=C[1]

The structure is characterized by two key components:

-

The Acrylate Head: A vinyl group attached to a carbonyl group, this is the site of polymerization. Its high reactivity allows for the formation of long polymer chains via free-radical mechanisms.

-

The Isooctadecyl Tail: A long C18 alkyl chain with a methyl branch near the terminus (at the 16th carbon). This bulky, non-polar tail is responsible for the monomer's low water solubility, flexibility, and its ability to form hydrophobic domains within a polymeric structure.

Physicochemical Properties

The physical properties of IODA are a direct consequence of its molecular structure, particularly its high molecular weight and long alkyl chain. These properties dictate its handling, processing, and the characteristics of the final polymer.

| Property | Value / Description | Source(s) |

| Molecular Weight | ~324.5 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid at room temperature. | [1][3] |

| Melting Point | 32–34 °C | [3] |

| Boiling Point | Data not available for IODA. For the related isodecyl acrylate (C13), 158 °C at 50 Torr. | [4][5] |

| Density | Data not available for IODA. For the related isodecyl acrylate (C13), ~0.885 g/cm³. | [4] |

| Solubility | Low solubility in water; soluble in non-polar organic solvents like toluene and hexane. | [3] |

Synthesis and Polymerization

Synthesis of the Monomer

Isooctadecyl acrylate is most commonly synthesized via Fischer esterification.[1] This reaction involves the acid-catalyzed reaction between acrylic acid and isooctadecanol (16-methylheptadecan-1-ol).

-

Reactants: Acrylic acid and isooctadecyl alcohol.

-

Catalyst: A strong acid, such as p-toluenesulfonic acid or sulfuric acid, is used to protonate the acrylic acid, making it more electrophilic.[3]

-

Reaction Conditions: The mixture is typically heated to drive the reaction, and water, the byproduct, is continuously removed to shift the equilibrium toward the formation of the ester product.[3] To prevent the highly reactive acrylate from polymerizing at elevated temperatures during synthesis, a polymerization inhibitor like hydroquinone or its monomethyl ether (MEHQ) is added.[3]

Free-Radical Polymerization

The acrylate double bond in IODA is highly susceptible to polymerization via a free-radical chain-growth mechanism.[1][6] This process is the primary route to producing poly(isooctadecyl acrylate) (PIODA) and its copolymers. The mechanism proceeds in three main stages:

-

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate primary radicals.[3][7] These radicals then attack the C=C double bond of an IODA monomer, creating a new monomer radical.

-

Propagation: The newly formed monomer radical rapidly adds to another IODA monomer, extending the polymer chain while regenerating the radical at the growing chain end.[7] This step repeats thousands of times to form a long polymer chain. The bulky isooctadecyl side chain can introduce significant steric hindrance, which may influence the rate of propagation compared to smaller acrylates.[3]

-

Termination: The growth of polymer chains ceases when two growing radical chains combine or disproportionate.

Advanced Applications in Research and Drug Development

The pronounced hydrophobicity of the isooctadecyl chain is the key attribute exploited in advanced applications.

Polymeric Nanoparticles for Drug Encapsulation

One of the most promising applications for IODA is in the field of drug delivery.[1][8] Polymers containing IODA can be formulated into nanoparticles with a core-shell structure in an aqueous environment.

-

Mechanism: Through techniques like emulsion or miniemulsion polymerization, IODA can be polymerized to form nanoparticles.[8] In copolymers with hydrophilic monomers, the amphiphilic chains self-assemble into micelles or nanoparticles. The hydrophobic isooctadecyl chains collapse to form a dense inner core, while the hydrophilic segments form a stabilizing outer shell that interfaces with the aqueous medium.

-

Causality: This hydrophobic core acts as a natural reservoir for lipophilic (poorly water-soluble) drugs.[1] Encapsulating these drugs within a polymeric nanoparticle can improve their solubility, protect them from degradation in the body, and enable controlled or targeted release, enhancing their therapeutic efficacy.[9][10]

Surface Modification

IODA can be used to functionalize surfaces, imparting hydrophobic properties.[1] This is achieved by grafting IODA onto a substrate or by copolymerizing it within a coating formulation. The long alkyl chains orient away from the surface, creating a water-repellent layer. This is valuable for producing biocompatible coatings on medical devices that can reduce biofouling or for creating surfaces that control cell adhesion.[1]

Analytical and Characterization Techniques

To ensure the quality of the IODA monomer and the polymers derived from it, several analytical techniques are essential.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to verify the monomer's identity by identifying its characteristic functional groups (C=O ester stretch, C=C vinyl stretch). During polymerization, FTIR is invaluable for monitoring the reaction by observing the disappearance of the C=C absorption peak (~1635 cm⁻¹), indicating monomer consumption.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms in the monomer and the resulting polymer. It can be used to verify the structure of the branched alkyl chain and the acrylate group.

-

Gel Permeation Chromatography (GPC): This is the standard method for determining the molecular weight distribution (including the number-average molecular weight, weight-average molecular weight, and polydispersity index) of the synthesized polymers.[11] These parameters are critical as they directly influence the material's mechanical and physical properties.

Experimental Protocol: Synthesis of Poly(IODA) Nanoparticles

This protocol describes a representative method for synthesizing poly(isooctadecyl acrylate) nanoparticles via miniemulsion polymerization. This technique is effective for creating stable, monodisperse nanodroplets of monomer that are subsequently polymerized into nanoparticles.

Objective: To synthesize PIODA nanoparticles with a target size of 150-250 nm.

Materials:

-

Isooctadecyl acrylate (IODA), monomer

-

Azobisisobutyronitrile (AIBN), oil-soluble initiator

-

Sodium dodecyl sulfate (SDS), surfactant

-

Deionized (DI) water

Methodology:

-

Preparation of Oil Phase:

-

In a glass vial, dissolve 50 mg of AIBN into 5 g of isooctadecyl acrylate.

-

Rationale: AIBN is the initiator and must be fully dissolved in the monomer (the oil phase) before emulsification.

-

-

Preparation of Aqueous Phase:

-

In a beaker, dissolve 100 mg of SDS into 50 mL of DI water.

-

Stir until the SDS is fully dissolved.

-

Rationale: SDS is the surfactant that will stabilize the monomer droplets in water, preventing them from coalescing.

-

-

Formation of Miniemulsion:

-

Add the oil phase to the aqueous phase.

-

Immediately homogenize the mixture using a high-power probe sonicator for 5 minutes in an ice bath.

-

Rationale: Sonication provides high shear energy to break down the bulk oil phase into sub-micron droplets. The ice bath prevents premature polymerization due to heat generated by sonication.

-

-

Polymerization:

-

Transfer the resulting milky-white miniemulsion to a round-bottom flask equipped with a condenser and a magnetic stir bar.

-

Purge the system with an inert gas (e.g., nitrogen or argon) for 20 minutes to remove oxygen.

-

Rationale: Oxygen is a radical scavenger and will inhibit the free-radical polymerization.

-

Submerge the flask in a preheated oil bath at 70 °C and stir for 6 hours.

-

Rationale: At 70 °C, AIBN thermally decomposes at a suitable rate to initiate polymerization within the monomer droplets.

-

-

Post-Reaction & Characterization (Self-Validation):

-

Allow the reaction to cool to room temperature. The final product should be a stable nanoparticle dispersion.

-

Visual Inspection: The dispersion should remain stable with no visible aggregation or phase separation.

-

Particle Size Analysis: Characterize the hydrodynamic diameter and size distribution of the resulting nanoparticles using Dynamic Light Scattering (DLS).

-

Monomer Conversion: Confirm polymerization by taking a sample, drying it, and analyzing via FTIR spectroscopy. The disappearance of the acrylate C=C peak confirms the conversion of monomer to polymer.

-

Caption: Workflow for PIODA nanoparticle synthesis.

Safety and Handling

Isooctadecyl acrylate requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS), it presents several hazards.[2]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is toxic to aquatic life with long-lasting effects (H411).[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.[12] Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[12] It is crucial to store acrylate monomers under an atmosphere containing oxygen (i.e., air), as common inhibitors like MEHQ require oxygen to function effectively and prevent premature polymerization.

Conclusion

Isooctadecyl acrylate is a versatile specialty monomer whose unique chemical structure, dominated by a long, branched hydrophobic tail, provides a direct pathway to polymers with tailored properties. Its ability to undergo free-radical polymerization allows for its incorporation into a vast range of materials, from industrial coatings to advanced drug delivery vehicles. For scientists and researchers, a thorough understanding of its properties, reactivity, and handling is essential for harnessing its full potential in the creation of next-generation functional materials.

References

-

National Center for Biotechnology Information. (n.d.). Isooctadecyl acrylate. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). (1) Synthesis of poly(octadecyl acrylate), (2) synthesis of.... Available at: [Link]

-

Scientific Polymer Products, Inc. (2020, March 17). Isooctyl acrylate Safety Data Sheet. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isodecyl acrylate. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isooctyl acrylate. PubChem Compound Database. Available at: [Link]

-

PharmaCompass.com. Isooctyl Acrylate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

RadTech International North America. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech Report, Issue 4. Available at: [Link]

-

ResearchGate. (2025, August 7). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Available at: [Link]

-

Tosoh Corporation. (2022, December 2). What is free radical polymerization?. Available at: [Link]

-

Polymer Solutions. Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]

-

IOP Publishing. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at: [Link]

- Google Patents. CN111807960A - Preparation process of isooctyl acrylate.

-

National Center for Biotechnology Information. (2021, December 31). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC. Available at: [Link]

-

Semantic Scholar. (2009, December 1). Acrylate free radical polymerization: from mechanism to polymer design. Available at: [Link]

-

DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available at: [Link]

-

ResearchGate. (2021, November 23). Radiation synthesis of poly(acrylic acid) nanogels for drug delivery applications – post-synthesis product colloidal stability. Available at: [Link]

Sources

- 1. Buy Isooctadecyl acrylate | 93841-48-6 [smolecule.com]

- 2. Isooctadecyl acrylate | C21H40O2 | CID 13847850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isooctadecyl acrylate | 93841-48-6 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Isodecyl acrylate | C13H24O2 | CID 14899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to Isooctadecyl Acrylate (CAS No. 93841-48-6): Properties, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of isooctadecyl acrylate (CAS No. 93841-48-6), a versatile long-chain acrylic monomer. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties, detailed synthesis and polymerization protocols, and critical applications of this monomer. We will explore its role in creating hydrophobic polymers and its subsequent utility in advanced fields such as drug delivery, surface modification, and biocompatible materials. The causality behind experimental choices, self-validating protocols, and authoritative references form the foundation of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Molecular Architecture and Significance of Isooctadecyl Acrylate

Isooctadecyl acrylate, also known as isostearyl acrylate, is an ester of acrylic acid and isooctadecyl alcohol.[1] Its defining feature is a long, branched C18 alkyl chain, which imparts significant hydrophobicity to the molecule and the polymers derived from it.[1][2] This unique structural characteristic is central to its functionality, making it a valuable building block for polymers with tailored properties such as low surface tension, water repellency, and controlled release capabilities.[1][3]

The primary utility of isooctadecyl acrylate lies in its function as a monomer.[2] Through polymerization, it can form homopolymers or be integrated into copolymers with other monomers, allowing for the creation of materials with a wide spectrum of properties.[2][4] For drug development professionals, the pronounced hydrophobic character and biocompatibility of poly(isooctadecyl acrylate) are of particular interest, opening avenues for novel drug encapsulation and delivery systems.[2]

Table 1: Chemical Identity and Core Properties of Isooctadecyl Acrylate

| Property | Value | Reference(s) |

| CAS Number | 93841-48-6 | [2][5][6] |

| Molecular Formula | C₂₁H₄₀O₂ | [5][6] |

| Molecular Weight | 324.54 g/mol | [2][5][6] |

| IUPAC Name | 16-methylheptadecyl prop-2-enoate | [6] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | 32–34°C | [2] |

| Topological Polar Surface Area | 26.3 Ų | [6] |

| Solubility | Limited to non-polar solvents (e.g., toluene, hexane) | [2] |

Synthesis of Isooctadecyl Acrylate Monomer

The synthesis of isooctadecyl acrylate is most commonly achieved through the direct esterification of acrylic acid with isooctadecyl alcohol.[1][2] This reaction, a classic Fischer esterification, is an acid-catalyzed condensation reaction where water is eliminated.[1]

Reaction Mechanism and Rationale

The mechanism involves the protonation of the acrylic acid's carbonyl group by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of isooctadecyl alcohol then attacks this carbon, forming a tetrahedral intermediate. A proton transfer and subsequent elimination of a water molecule yield the protonated ester. Finally, deprotonation regenerates the catalyst and produces isooctadecyl acrylate.[1] Driving the reaction to completion is critical; this is achieved by continuously removing water from the reaction mixture, typically using a Dean-Stark apparatus, thereby shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[2]

Caption: Mechanism of acid-catalyzed Fischer esterification.

Synthesis Protocol: A Self-Validating System

This protocol describes a standard laboratory-scale synthesis. The self-validating steps include monitoring water removal to track reaction progress and purification via vacuum distillation, which separates the product based on its boiling point.

Materials:

-

Isooctadecyl alcohol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent and azeotropic agent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology:

-

Reactor Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.

-

Charging Reactants: To the flask, add isooctadecyl alcohol and toluene. Begin stirring. A slight excess of the alcohol (e.g., 1.2:1 molar ratio of alcohol to acid) is often used to maximize the conversion of the acrylic acid.[2]

-

Inhibitor and Catalyst Addition: Add a small amount of hydroquinone to prevent premature polymerization of the acrylate monomer.[2] Then, add the p-toluenesulfonic acid catalyst.

-

Reaction: Gently heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction is monitored by the amount of water collected. The theoretical volume of water can be calculated based on the limiting reagent. The reaction is considered complete when water evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: The crude isooctadecyl acrylate is purified by vacuum distillation.[2] This step is crucial to remove unreacted starting materials and non-volatile impurities, yielding a high-purity monomer essential for polymerization studies.

Table 2: Comparison of Synthesis Parameters

| Parameter | Conventional Method | Microwave-Assisted Method |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | p-Toluenesulfonic acid, Solid superacids |

| Temperature | 100-120°C (Reflux) | 80-100°C |

| Reaction Time | 6-8 hours | 1-2 hours |

| Typical Yield | 85-90% | ~95% |

| Rationale | Well-established, simple setup. | Rapid, uniform heating enhances reaction rates and reduces side reactions.[2] |

Polymerization and Copolymerization

Isooctadecyl acrylate readily undergoes free-radical polymerization to form high molecular weight polymers.[1][2] This process is the cornerstone of its application, transforming the liquid monomer into a solid material with useful properties.

Free-Radical Polymerization Workflow

The polymerization is a chain reaction involving three key stages: initiation, propagation, and termination. The choice of initiator (e.g., AIBN, benzoyl peroxide) and solvent is critical as it influences the reaction kinetics and the final polymer properties. The bulky isooctadecyl group can introduce steric hindrance, which may affect the polymerization rate compared to smaller acrylates.[2]

Caption: The three stages of free-radical polymerization.

Experimental Protocol: Solution Polymerization

Materials:

-

Purified isooctadecyl acrylate monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask, nitrogen/argon line, oil bath, magnetic stirrer.

Step-by-Step Methodology:

-

Monomer and Solvent Preparation: Dissolve the isooctadecyl acrylate monomer in toluene inside a Schlenk flask.

-

Initiator Addition: Add the calculated amount of AIBN to the solution. The monomer-to-initiator ratio will determine the final molecular weight of the polymer.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Place the flask in a preheated oil bath (typically 60-80°C for AIBN) under an inert atmosphere (nitrogen or argon) and stir for a predetermined time (e.g., 24 hours).

-

Isolation and Purification: After cooling, pour the viscous solution into a large excess of a non-solvent, such as cold methanol, to precipitate the polymer.

-

Drying: Collect the precipitated poly(isooctadecyl acrylate) by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved. This ensures the complete removal of residual solvent and monomer.

Applications in Drug Development and Biomaterials

The unique properties of poly(isooctadecyl acrylate) and its copolymers make them highly suitable for advanced biomedical applications.

Nanoparticulate Drug Delivery Systems

The pronounced hydrophobicity of the isooctadecyl side chain is ideal for creating the core of nanoparticles designed to encapsulate poorly water-soluble (hydrophobic) drugs.[2][7] These polymeric nanoparticles can protect the drug from degradation, improve its bioavailability, and enable controlled or targeted release.[1][8]

-

Mechanism of Encapsulation: In an aqueous environment, amphiphilic copolymers containing isooctadecyl acrylate segments can self-assemble into core-shell structures (micelles or nanoparticles).[1] The hydrophobic isooctadecyl chains form the core, creating a perfect microenvironment for loading hydrophobic drug molecules, while a hydrophilic block forms the outer shell, ensuring colloidal stability.[7]

-

Copolymerization Strategy: To achieve this amphiphilicity, isooctadecyl acrylate can be copolymerized with hydrophilic monomers like acrylic acid or polyethylene glycol (PEG) acrylates.[8][9] This approach allows for fine-tuning the hydrophilic-lipophilic balance (HLB) of the resulting polymer, which is a critical parameter for drug loading efficiency and release kinetics.

Surface Modification and Biocompatible Coatings

Polymers containing isooctadecyl acrylate can be used to modify the surfaces of medical devices and biosensors.[1]

-

Creating Hydrophobic Surfaces: A coating of poly(isooctadecyl acrylate) can render a surface highly hydrophobic (water-repellent). This is beneficial for applications requiring resistance to biofouling or for controlling cell-surface interactions.[1]

-

Improving Biocompatibility: While highly hydrophobic surfaces can sometimes lead to protein adsorption and subsequent inflammatory responses, copolymerization strategies can mitigate this. Incorporating biocompatible monomers like 2-hydroxyethyl methacrylate (HEMA) or PEG-acrylates can create surfaces that are both functional and compatible with biological systems.[8] Research on similar acrylate polymers like poly(methyl methacrylate) (PMMA) has demonstrated their wide use in medical implants and devices due to good biocompatibility.[8][10]

Analytical Characterization Techniques

Rigorous characterization of both the monomer and the resulting polymer is essential for quality control and for understanding structure-property relationships.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the isooctadecyl acrylate monomer and for quantifying any residual monomer in the final polymer.[11] A typical method would involve a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water.[11][12]

-

Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymers.

-

Spectroscopy (FT-IR and NMR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the synthesis of the monomer by identifying the characteristic ester carbonyl peak (~1725 cm⁻¹) and the disappearance of the broad hydroxyl peak from the alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation of the monomer and the polymer.

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, a critical property that defines its physical state (glassy or rubbery) at a given temperature. Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition profile of the polymer.

Safety, Handling, and Toxicology

As with all chemicals, proper handling of isooctadecyl acrylate is paramount. It is intended for research use only.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| GHS07, GHS09 | Warning | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] H411: Toxic to aquatic life with long lasting effects.[5][6] |

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[13] Avoid breathing vapors or mist.[13] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][13] It is often supplied with a polymerization inhibitor (like MEHQ), which requires the presence of some oxygen to be effective, so do not store under a fully inert atmosphere for long periods unless specified by the supplier.

-

Toxicology: Isooctadecyl acrylate is classified as a skin and eye irritant.[6] The toxicological effects of acrylates are often related to their reactive α,β-unsaturated carbonyl group.[2] Studies on various acrylates have demonstrated toxicity to aquatic organisms.[2]

Conclusion and Future Perspectives

Isooctadecyl acrylate is a monomer with significant potential, driven by the unique properties conferred by its long, branched alkyl chain. Its utility in forming hydrophobic polymers makes it a valuable tool for researchers in drug delivery, biomaterials, and advanced coatings.

Future research will likely focus on:

-

Controlled Radical Polymerization: Techniques like ATRP or RAFT could be employed to synthesize poly(isooctadecyl acrylate) with well-defined architectures, molecular weights, and low polydispersity, offering greater control over final material properties.[2]

-

Stimuli-Responsive Copolymers: Developing copolymers that incorporate isooctadecyl acrylate alongside stimuli-responsive monomers (e.g., pH- or temperature-sensitive) could lead to "smart" materials for triggered drug release or dynamic surface modification.[14]

-

Biodegradable Systems: Investigating copolymers that include biodegradable linkages would enhance the clinical translatability of these materials for temporary implants and drug delivery applications.

By understanding the fundamental chemistry and leveraging advanced polymerization techniques, the scientific community can continue to unlock the full potential of isooctadecyl acrylate in creating next-generation materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13847850, Isooctadecyl acrylate. [Link]

-

ResearchGate. (1) Synthesis of poly(octadecyl acrylate), (2) synthesis of... [Link]

-

Laincer, A., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. National Center for Biotechnology Information. [Link]

-

Knowde. Osaka Organic Chemical - ISTA - 93841-48-6. [Link]

-

ResearchGate. Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems. (2015-10-29). [Link]

-

KNAUER Wissenschaftliche Geräte GmbH. Determination and quantification of acrylic acid derivatives. [Link]

-

MDPI. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. [Link]

-

Fiume, M. M., et al. (2002). Final Report on the Safety Assessment of Acrylates Copolymer and 33 Related Cosmetic Ingredients. International Journal of Toxicology. [Link]

-

E3S Web of Conferences. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021-01-27). [Link]

-

PubMed. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014-04-25). [Link]

-

ResearchGate. Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. (2015-08-07). [Link]

- Google Patents.

-

U.S. Food and Drug Administration. Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. [Link]

Sources

- 1. Buy Isooctadecyl acrylate | 93841-48-6 [smolecule.com]

- 2. Isooctadecyl acrylate | 93841-48-6 | Benchchem [benchchem.com]

- 3. Osaka Organic Chemical - ISTA - 93841-48-6 - Acrylics & Acrylates [knowde.com]

- 4. researchgate.net [researchgate.net]

- 5. isooctadecyl acrylate | 93841-48-6 [chemicalbook.com]

- 6. Isooctadecyl acrylate | C21H40O2 | CID 13847850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography | E3S Web of Conferences [e3s-conferences.org]

- 12. lcms.cz [lcms.cz]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

Introduction: The Significance of Isooctadecyl Acrylate in Advanced Applications

An In-Depth Technical Guide to the Synthesis of Isooctadecyl Acrylate from Isooctadecanol

Isooctadecyl acrylate (IOA) is a long-chain alkyl acrylate monomer characterized by its hydrophobic properties and liquid state at room temperature.[1] With a chemical formula of C21H40O2 and a molecular weight of approximately 328.55 g/mol , its structure is uniquely suited for a variety of specialized applications.[1] The long, branched isooctadecyl chain provides significant hydrophobicity and flexibility, while the reactive acrylate group serves as a versatile handle for polymerization and further chemical modification.

In the realm of drug development and materials science, IOA is of particular interest. It can be polymerized to form amphiphilic polymers that self-assemble into nanoparticles, which are effective for encapsulating and delivering hydrophobic drugs.[1] Furthermore, its ability to modify surfaces to create water-repellent (hydrophobic) coatings makes it valuable in the development of biocompatible materials and advanced biosensors.[1] This guide provides a comprehensive overview of the synthesis of isooctadecyl acrylate, focusing on the underlying chemical principles, practical methodologies, and critical process parameters essential for producing a high-purity monomer.

Chapter 1: Core Synthesis Methodologies

The synthesis of isooctadecyl acrylate can be achieved through several chemical routes. The two most prominent and industrially relevant methods are:

-

Direct Esterification: This is the most common approach, involving the direct reaction of isooctadecanol with acrylic acid in the presence of an acid catalyst.[1][2] This method is based on the principles of Fischer esterification.

-

Transesterification: An alternative route where a more common acrylate ester, such as methyl acrylate or ethyl acrylate, reacts with isooctadecanol to exchange the alcohol group.[1][3][4] This method is advantageous when direct esterification proves challenging or when starting from readily available acrylate esters.

This guide will focus primarily on direct esterification due to its widespread use, while also providing a detailed protocol for the transesterification pathway.

Chapter 2: The Mechanism and Kinetics of Direct Esterification

The synthesis of isooctadecyl acrylate from isooctadecanol and acrylic acid is a classic Fischer esterification reaction. Understanding the mechanism is paramount to optimizing reaction conditions and maximizing yield. The reaction is a reversible condensation process where an ester is formed along with a molecule of water.[1]

The overall reaction is as follows:

Isooctadecanol + Acrylic Acid ⇌ Isooctadecyl Acrylate + Water

The reaction proceeds via the following steps, catalyzed by a strong acid (H⁺):

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acrylic acid, rendering the carbonyl carbon significantly more electrophilic.[1]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isooctadecanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, isooctadecyl acrylate.[1]

Kinetically, the reaction typically follows a second-order reversible mechanism.[1] The forward rate is dependent on the concentrations of both the alcohol and the carboxylic acid.[1][5] Critically, because the reaction is reversible, the continuous removal of water is essential to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[2]

Chapter 3: Optimizing the Synthesis - Key Parameters and Catalyst Selection

Maximizing the yield and purity of isooctadecyl acrylate requires careful control over several reaction parameters. The interplay between temperature, reactant stoichiometry, catalyst choice, and water removal is crucial for an efficient process.

Catalyst Selection

The choice of catalyst is a critical decision that impacts reaction rate, ease of purification, and overall process cost.

-

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are highly effective and commonly used.[2][6] They operate in the same phase as the reactants, leading to high reaction rates. However, their primary drawback is the difficulty of removal from the final product, often requiring cumbersome neutralization and washing steps which can generate significant waste.

-

Heterogeneous Acid Catalysts: To simplify purification, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or metal oxides can be used.[5][7] These catalysts are easily removed by simple filtration at the end of the reaction. While potentially offering a greener alternative, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

-

Water-Soluble Catalysts: An innovative approach involves using water-soluble catalysts, such as aqueous p-toluenesulfonic acid.[1] This system allows the catalyst to be easily separated from the hydrophobic organic product phase through simple decantation after the reaction.[1][8]

Reaction Parameter Optimization

The following table summarizes the key parameters and their typical ranges for optimizing the synthesis of isooctadecyl acrylate.

| Parameter | Conventional Range/Value | Rationale & Impact on Synthesis |

| Reaction Temperature | 80 - 120 °C | Increases reaction rate. However, excessively high temperatures can promote the undesirable polymerization of acrylic acid and the product.[2] A balance must be struck to ensure a reasonable reaction time without significant byproduct formation. |

| Reactant Molar Ratio | 1.2:1 to 1.5:1 (Isooctadecanol:Acrylic Acid) | Using a slight excess of the alcohol (isooctadecanol) helps to shift the reaction equilibrium towards the formation of the ester product, maximizing the conversion of the more valuable acrylic acid.[2] |

| Water Removal | Continuous (e.g., Dean-Stark Apparatus) | Essential for driving the reversible reaction to completion.[2] Inefficient water removal is a primary cause of low yields. |

| Polymerization Inhibitor | Hydroquinone, MEHQ | Crucial for preventing the premature and spontaneous polymerization of both the acrylic acid reactant and the isooctadecyl acrylate product, which is accelerated by heat.[2][9] |

Chapter 4: Experimental Protocols

The following protocols are provided as a comprehensive guide for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This protocol describes a standard batch synthesis using a Dean-Stark apparatus for azeotropic water removal.

Workflow Diagram: Direct Esterification

Caption: Workflow for the synthesis of isooctadecyl acrylate.

Materials:

-

Isooctadecanol

-

Acrylic Acid

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Hydroquinone

-

Toluene (or another suitable solvent like heptane to form an azeotrope with water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add isooctadecanol (1.2 equivalents), acrylic acid (1.0 equivalent), and toluene (approx. 2 mL per gram of alcohol).

-

Add the catalyst, p-TSA (1-2 mol% relative to acrylic acid), and a catalytic amount of hydroquinone inhibitor.[2]

-

Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Continue the reaction until no more water is collected in the trap, indicating the reaction is complete (typically 6-8 hours).[2]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the p-TSA and any remaining acrylic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation to yield pure isooctadecyl acrylate.[2] The high boiling point of the product necessitates vacuum to prevent thermal polymerization during distillation.

Protocol 2: Transesterification using a Titanate Catalyst

This protocol is an alternative for producing high-purity IOA.

Materials:

-

Isooctadecanol

-

Ethyl acrylate (or methyl acrylate)

-

2-Octyl titanate (or another suitable titanate catalyst)[4][10]

-

Phenothiazine (or another high-temperature inhibitor)[4]

Procedure:

-

Set up a distillation apparatus with a reaction flask, a packed distillation column, a condenser, and a receiving flask.

-

Charge the reaction flask with isooctadecanol (1.0 equivalent), ethyl acrylate (1.5-2.0 equivalents, acts as both reactant and solvent), and the polymerization inhibitor.[4]

-

Add the transesterification catalyst (e.g., 2-octyl titanate, 0.5-1.0 mol% relative to isooctadecanol).[4]

-

Heat the reaction mixture to a temperature of 100-120°C.[4]

-

As the reaction proceeds, the lower-boiling ethanol byproduct will be formed. A mixture of ethanol and the excess ethyl acrylate is continuously removed by distillation, which drives the reaction equilibrium toward the product.[3][4]

-

Monitor the reaction progress by analyzing the composition of the distillate and the reaction pot.

-

Once the conversion of isooctadecanol is complete, cool the reaction mixture.

-

The crude product is then purified by vacuum distillation to remove the excess ethyl acrylate and any catalyst residues, yielding the pure isooctadecyl acrylate.

Chapter 5: Purification and Characterization

Regardless of the synthetic route, obtaining high-purity isooctadecyl acrylate is essential for its intended applications, especially in the pharmaceutical field.

Purification Strategies

-

Neutralization/Washing: For esterifications using acid catalysts, a crucial first step is to wash the crude product with a mild base (e.g., sodium bicarbonate, aqueous ammonia) to remove the catalyst and unreacted acid.[11] This is typically followed by a water or brine wash to remove residual salts.

-

Vacuum Distillation: Due to the high boiling point of isooctadecyl acrylate, purification by distillation must be performed under reduced pressure.[2] This lowers the boiling point, thereby preventing thermally induced polymerization and degradation of the product.

-

Column Chromatography: For very high purity applications, such as in drug delivery systems, column chromatography over silica gel can be employed to remove trace impurities, although this is less common for large-scale production.

Analytical Characterization

Confirming the identity and purity of the synthesized isooctadecyl acrylate is a critical final step. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Purpose | Expected Result/Observation |

| FTIR Spectroscopy | Functional Group Identification | Appearance of a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹, C=C acrylate stretch around 1635 cm⁻¹, and disappearance of the broad O-H stretch from the starting alcohol and carboxylic acid.[12] |

| NMR Spectroscopy (¹H & ¹³C) | Structural Elucidation | Confirms the complete molecular structure. Key signals in ¹H NMR include the characteristic acrylate vinyl protons (δ 5.8-6.4 ppm) and the methylene protons adjacent to the ester oxygen (-O-CH₂-) from the isooctadecanol backbone.[13] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Impurity ID | Determines the purity of the monomer and identifies any residual starting materials or byproducts. The mass spectrum provides the molecular weight of the compound for confirmation.[13][14] |

| Gel Permeation Chromatography (GPC) | Polymer Detection | Primarily used to detect the presence of any undesirable polymer formed during synthesis or distillation.[12] |

Chapter 6: Safety and Handling of Acrylate Monomers

Acrylic monomers are hazardous materials that require strict safety protocols. All personnel must be trained on their proper handling.[15]

-

Flammability: Isooctadecyl acrylate is a flammable liquid.[16] It must be stored and handled away from heat, sparks, and open flames.[16][17]

-

Uncontrolled Polymerization: Acrylate monomer vapors are uninhibited and can polymerize in vents or flame arrestors, potentially causing blockages.[16][17] Containers should be kept tightly sealed. For long-term storage, ensure the presence of an inhibitor and store in a cool, dark, well-ventilated area.[16][18]

-

Health Hazards: Acrylates can cause skin and respiratory tract irritation and may cause allergic reactions.[17][18]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[16][17] If there is a risk of inhalation, use an appropriate respirator with an organic vapor cartridge.[18]

-

Spill & Disposal: In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite (do not use combustible materials like sawdust).[16][17] All waste must be disposed of according to local, state, and federal regulations.

Conclusion

The synthesis of isooctadecyl acrylate is a well-established process rooted in the fundamental principles of esterification chemistry. Success hinges on a thorough understanding of the reaction mechanism and the meticulous control of key parameters to drive the reaction to completion while preventing unwanted side reactions, particularly polymerization. By selecting the appropriate catalyst and implementing robust purification and characterization protocols, researchers can reliably produce high-purity monomer suitable for demanding applications in drug delivery, polymer science, and advanced materials. Adherence to strict safety protocols is non-negotiable throughout the entire process to ensure the well-being of laboratory personnel.

References

-

US Dental Depot. (2009, January 16). Material Safety Data Sheet Acrylic Monomer – Heat polymerized. [Link]

-

DPDDFS-029. (2020, November 17). SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED. [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Industrial Hygiene | Ensure Safe Practices. [Link]

-

Nail and Beauty Excellence. (2017, February 6). SAFETY DATA SHEET 021-17 Premium Acrylic Liquid / Monomer without primer. [Link]

-

ChemMate. (2026, January 19). The Chemistry of Isodecyl Acrylate: Properties and Manufacturing Insights. [Link]

-

Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. [Link]

- Google Patents. (1952, November 18).

-

Senfeida Chemical. (n.d.). [Chemical Knowledge]:Detection Method and Analysis Technology of Isooctyl Acrylate. [Link]

-

ResearchGate. (n.d.). (1) Synthesis of poly(octadecyl acrylate), (2) synthesis of.... [Link]

-

ResearchGate. (2025, August 6). End Group Modification of Poly(acrylates) Obtained via ATRP: A User Guide. [Link]

- Google Patents. (2007, December 20). US20070287841A1 - Transesterification process for production of (meth)

- Google Patents. (2014, December 18).

-

ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. [Link]

-

Compounding Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]

- Google Patents. (2020, October 23).

-

ResearchGate. (2018, July 31). How do I synthesize acrylic ester ?. [Link]

-

ORBi UMONS. (n.d.). Synthesis and bulk properties of poly(methyl methacrylate)-b- poly(isooctyl acrylate). [Link]

-

MDPI. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. [Link]

-

Kasetsart University. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]

-

Star Grace Mining Co., Ltd. (n.d.). China Isooctyl Acrylate Applications Suppliers, Producer, Manufacturers. [Link]

- Patsnap. (n.d.).

-

E3S Web of Conferences. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

-

MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

- Google Patents. (2016, March 29).

- Google Patents. (2001, April 10).

-

European Patent Office. (2004, September 8). METHOD OF PURIFYING (METH)ACRYLIC ACID - EP 1688407 B1. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (2023, December 20). The Synthesis Method Of Dodecyl Acrylate. [Link]

- Google Patents. (2015, October 20).

-

ResearchGate. (n.d.). (PDF) Esterification of acrylic acid with ethanol using pervaporation membrane reactor. [Link]

-

National Institutes of Health. (n.d.). Isooctadecyl acrylate | C21H40O2 | CID 13847850 - PubChem. [Link]

- Google Patents. (1969, July 29).

-

ResearchGate. (2025, August 5). Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. [Link]

-

ResearchGate. (2025, October 29). Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems. [Link]

-

PMC. (2024, August 1). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. [Link]

- Google Patents. (1959, December 15). US2917538A - Process for the production of acrylic acid esters.

-

International Journal of Engineering Science and Technology. (n.d.). Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. [Link]

-

Repositorio CIATEQ. (2022, January 11). Revista Mexicana de Ingeniería Química. [Link]

Sources

- 1. Buy Isooctadecyl acrylate | 93841-48-6 [smolecule.com]

- 2. Isooctadecyl acrylate | 93841-48-6 | Benchchem [benchchem.com]

- 3. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 4. US20140371482A1 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US9162964B2 - Acrylate production process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111807960A - Preparation process of isooctyl acrylate - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]

- 11. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Detection Method and Analysis Technology of Isooctyl Acrylate-Chemwin [en.888chem.com]

- 15. Industrial Hygiene | Ensure Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 16. sa.usdentaldepot.com [sa.usdentaldepot.com]

- 17. newstetic.com [newstetic.com]

- 18. nailandbeautyexcellence.com [nailandbeautyexcellence.com]

isooctadecyl acrylate molecular weight and formula

An In-Depth Technical Guide to Isooctadecyl Acrylate: Molecular Characteristics and Scientific Context

Fundamental Molecular Identification

Isooctadecyl acrylate is an ester of acrylic acid and isooctadecyl alcohol. Its core identity is defined by its specific molecular formula and weight, which dictates its stoichiometric behavior in chemical reactions. However, it is crucial for researchers to distinguish it from its linear isomer, stearyl acrylate (n-octadecyl acrylate). While both share the same molecular formula and mass, the branched nature of the "iso" form results in distinct physicochemical properties, including a lower melting point and glass transition temperature, which are critical in polymer and materials science.[1][2]

The definitive identifiers for isooctadecyl acrylate are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₁H₄₀O₂ | [1][3][4] |

| Molecular Weight | 324.5 g/mol | [1][3][5] |

| Exact Mass | 324.30283 Da | [3] |

| CAS Number | 93841-48-6 | [1][3][4][5] |

| IUPAC Name | 16-methylheptadecyl prop-2-enoate | [1][3] |

The Causality of Molecular Structure

The functionality of isooctadecyl acrylate is a direct result of its amphipathic structure, which consists of two key moieties:

-

The Acrylate Headgroup: This unsaturated ester functional group is highly reactive and serves as the primary site for polymerization. It readily participates in free-radical reactions, allowing it to form homopolymers or be incorporated into copolymers with a wide range of other monomers.[1][5]

-

The Isooctadecyl Tail: This long, 18-carbon branched alkyl chain is the source of the molecule's hydrophobic character. The branching—specifically a methyl group at the 16-position—introduces steric hindrance. This bulkiness can physically obstruct the approach of other monomers to a growing polymer chain, thereby influencing (typically slowing) the rate of polymerization when compared to its linear counterpart or shorter-chain acrylates.[5] This structure is also responsible for conferring properties such as water repellency, low surface energy, and flexibility to the resulting polymers.[1]

Synthesis and Polymerization Workflow

Synthesis via Esterification

The industrial synthesis of isooctadecyl acrylate is most commonly achieved through the direct acid-catalyzed esterification of isooctadecyl alcohol with acrylic acid.[5] The core principle of this reversible reaction is the removal of water, the reaction's byproduct, to drive the chemical equilibrium toward the formation of the desired ester product, maximizing the yield.

Key Experimental Parameters:

-

Catalyst: Acid catalysts are employed to protonate the carbonyl group of acrylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. Common catalysts include p-toluenesulfonic acid or sulfuric acid.[5]

-

Reactant Ratio: A slight molar excess of the alcohol (e.g., a 1.2:1 ratio of alcohol to acrylic acid) is often used to further shift the equilibrium towards the product.[5]

-

Water Removal: This is critical for driving the reaction to completion and is typically accomplished by azeotropic distillation using a solvent like toluene.

Below is a diagram illustrating the generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of isooctadecyl acrylate.

Free-Radical Polymerization

Isooctadecyl acrylate serves as a monomer for creating polymers with tailored functionalities. The most common method for this is free-radical polymerization.[5]

Step-by-Step Methodology (Conceptual Protocol):

-

Initiation: The process begins by generating a free radical from an initiator molecule. This can be achieved through:

-

Propagation: The initiator radical adds to the double bond of an isooctadecyl acrylate monomer, creating a new, larger radical. This new radical then reacts with subsequent monomer units in a repeating chain reaction, rapidly increasing the polymer's molecular weight.

-

Termination: The growth of the polymer chain ceases when two radicals combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer chain.

The bulky isooctadecyl side chain reduces the mobility of the growing polymer chains, which can influence the termination rate and the final molecular weight distribution of the polymer.[5]

Applications in Research and Development

The unique molecular structure of isooctadecyl acrylate makes it a valuable component in materials science, particularly for an audience in drug development and scientific research.

-

Drug Delivery Systems: The monomer can be polymerized to form nanoparticles capable of encapsulating hydrophobic drugs. The hydrophobic isooctadecyl chains form the core of the nanoparticle, providing a stable environment for the drug, while the polymer backbone can be functionalized for targeted delivery.[1]

-

Biocompatible Surfaces: As a surface modification agent, isooctadecyl acrylate can be used to impart hydrophobicity (water repellency) to materials used in biomedical devices. This can reduce non-specific protein adsorption and improve the biocompatibility of implants or diagnostic tools.[1]

-

Pressure-Sensitive Adhesives (PSAs): In advanced applications like transdermal drug patches or wearable sensors, polymers containing isooctadecyl acrylate provide excellent adhesion, flexibility, and water resistance. Its low glass transition temperature ensures the adhesive remains pliable and effective at physiological temperatures.[1][5]

References

-

National Center for Biotechnology Information. (n.d.). Isooctadecyl acrylate. PubChem Compound Database. Retrieved from [Link]

-

precisionFDA. (n.d.). STEARYL ACRYLATE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Isooctadecyl Acrylate

Introduction: Understanding the Role of Isooctadecyl Acrylate in Advanced Material Formulation

Isooctadecyl acrylate (CAS No. 93841-48-6), a long-chain branched acrylate ester, serves as a critical monomer in the synthesis of specialized polymers. Its unique molecular architecture, characterized by a flexible acrylate head and a substantial, hydrophobic isooctadecyl tail, imparts a valuable combination of properties to resulting polymeric systems. For researchers and formulators in drug development, coatings, and advanced materials, a comprehensive understanding of this monomer's characteristics is paramount for predicting its behavior during polymerization and the performance of the final product.

The branched nature of the C18 alkyl chain is a key differentiator from its linear analogue, stearyl acrylate. This branching disrupts crystalline packing, rendering isooctadecyl acrylate a liquid at room temperature and lowering the glass transition temperature (Tg) of its polymers, which enhances flexibility. The significant hydrophobicity introduced by the long alkyl chain is instrumental in applications requiring water resistance, surface modification, and low surface energy. This guide provides a detailed exploration of the physical, chemical, and spectroscopic properties of isooctadecyl acrylate, supported by field-proven experimental insights and protocols to empower scientists in their research and development endeavors.

Chemical Identity and Molecular Structure

Isooctadecyl acrylate is the ester of acrylic acid and isooctadecyl alcohol. The "iso" prefix indicates a branched C18 alkyl chain, with the most common isomer being 16-methylheptadecyl acrylate. This structure is fundamental to its physical state and reactivity.

-

IUPAC Name: 16-methylheptadecyl prop-2-enoate[1]

-

CAS Number: 93841-48-6[1]

-

Molecular Formula: C₂₁H₄₀O₂[1]

Caption: Chemical structure of 16-methylheptadecyl acrylate.

Physical and Physicochemical Properties

The physical properties of isooctadecyl acrylate are a direct consequence of its molecular structure. The long, branched alkyl chain governs its solubility, viscosity, and surface properties, while the acrylate group provides the reactive site for polymerization.

| Property | Value / Range | Source(s) |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | 32–34°C | [2] |

| Molecular Weight | 324.54 g/mol | [1][2] |

| Solubility | Limited to non-polar solvents (e.g., toluene, hexane) | [2] |

| Glass Transition Temp. (Tg) | -18°C | |

| Viscosity (@ 25°C) | 17 mPa·s | |

| Surface Tension | 26.3 mN/m | |

| Water Contact Angle | 104-141° | |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Chemical Properties and Reactivity

The chemistry of isooctadecyl acrylate is dominated by the reactivity of the acrylate functional group, making it a versatile monomer for polymer synthesis.

Free-Radical Polymerization

The carbon-carbon double bond of the acrylate group is susceptible to free-radical attack, leading to polymerization. This is the most significant chemical reaction for this monomer. The process involves three key stages: initiation, propagation, and termination.

Caption: General mechanism of free-radical polymerization.

The long isooctadecyl chain introduces significant steric hindrance, which can influence the rate of polymerization compared to smaller acrylate monomers.[2] It readily forms homopolymers and can be copolymerized with other vinyl monomers (e.g., styrene, methyl methacrylate) to tailor the properties of the resulting material, such as adhesion, flexibility, and hydrophobicity.

Other Reactions

-

Hydrolysis: As an ester, isooctadecyl acrylate can be hydrolyzed back to isooctadecyl alcohol and acrylic acid, typically under acidic or basic conditions.

-

Esterification: The molecule can undergo transesterification reactions in the presence of an alcohol and a suitable catalyst.

Synthesis and Purification

The synthesis of isooctadecyl acrylate is a critical process that dictates the purity and subsequent performance of the monomer. Understanding this process provides insight into potential impurities.

Synthesis via Direct Esterification

The predominant industrial and laboratory method for producing isooctadecyl acrylate is the direct esterification of acrylic acid with isooctadecyl alcohol.[2] The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

Caption: Workflow for the synthesis of isooctadecyl acrylate.

A crucial aspect of this synthesis is the continuous removal of water, which drives the reversible reaction toward the product side.[2] Additionally, a polymerization inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), must be added to prevent the premature and often vigorous polymerization of both the acrylic acid reactant and the acrylate product at elevated temperatures.[2]

Experimental Protocol: Laboratory-Scale Synthesis

Causality: This protocol is designed for high conversion and purity. Using a slight excess of the alcohol helps drive the consumption of the more volatile and polymerizable acrylic acid. The Dean-Stark apparatus is essential for efficiently removing the water byproduct. Vacuum distillation is the preferred method for purifying high-boiling-point monomers as it allows for distillation at lower temperatures, preventing thermal degradation and spontaneous polymerization.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

-

Charging Reactants: To the flask, add isooctadecyl alcohol (1.2 molar equivalents), acrylic acid (1.0 molar equivalent), p-toluenesulfonic acid (0.02 eq.), and MEHQ (200-400 ppm). Add a solvent that forms an azeotrope with water, such as toluene.

-

Reaction: Heat the mixture to reflux (typically 100-120°C). Water will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to separate the desired monomer from unreacted alcohol and polymeric byproducts.[2] Alternatively, for very high purity, column chromatography using silica gel with a hexane/ethyl acetate gradient can be employed.[2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of the synthesized monomer.

| Technique | Characteristic Peaks / Signals | Assignment / Interpretation |

| ¹H NMR | δ 6.4–5.8 ppm (multiplets) | Vinyl protons of the acrylate group. The distinct signals confirm the presence of the C=C double bond.[2] |

| δ 4.1–4.3 ppm (triplet) | Methylene protons (-O-CH₂ -) adjacent to the ester oxygen, confirming ester formation.[2] | |

| δ 1.2–1.3 ppm (broad singlet) | Protons of the long isooctadecyl alkyl chain.[2] | |

| δ 0.8-0.9 ppm (multiplet) | Terminal methyl (-CH₃) groups of the alkyl chain. | |

| FTIR | ~1725 cm⁻¹ (strong, sharp) | C=O (carbonyl) stretch of the ester group.[2] |

| ~1635 cm⁻¹ (medium) | C=C (alkene) stretch of the acrylate group. Its disappearance is monitored during polymerization.[2] | |

| ~1170 cm⁻¹ (strong) | C-O-C (ester) stretch.[2] | |

| 2850-2960 cm⁻¹ (strong) | C-H stretching of the long alkyl chain. |

Experimental Protocol: NMR and FTIR Analysis

Causality: Deuterated chloroform (CDCl₃) is a standard solvent for NMR as it is chemically inert and dissolves most organic compounds. Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, providing a sharp reference signal at 0 ppm. For FTIR, analyzing a thin film is a simple and effective way to obtain a spectrum of a liquid sample.

-

Sample Preparation (NMR): Dissolve approximately 10-20 mg of purified isooctadecyl acrylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16-32) should be averaged to ensure a good signal-to-noise ratio.

-

Sample Preparation (FTIR): Place a single drop of the neat liquid monomer between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

FTIR Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

Key Applications in Research and Development

The unique properties of isooctadecyl acrylate make it a valuable component in various scientific and industrial fields.

-

Coatings and Adhesives: It is used to formulate pressure-sensitive adhesives and protective coatings, where its hydrophobic nature provides excellent water resistance and durability.

-

Surface Modification: The monomer can be grafted onto surfaces to create highly hydrophobic (water-repellent) finishes. This is relevant in the development of self-cleaning surfaces and biocompatible materials.

-

Drug Delivery: Polymers and nanoparticles synthesized from isooctadecyl acrylate can encapsulate hydrophobic drugs. The long alkyl chain forms a hydrophobic core in nanoparticles, enabling the delivery of poorly water-soluble therapeutic agents.

Safety and Handling

As with all acrylate monomers, isooctadecyl acrylate requires careful handling to ensure laboratory safety.

-

Hazards: It is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1] The substance is classified as toxic to aquatic life with long-lasting effects.[1]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a cool, dark, and well-ventilated place, away from heat and sources of ignition. The container must be tightly closed and should contain a polymerization inhibitor (e.g., MEHQ) to ensure stability.

Conclusion

Isooctadecyl acrylate is a specialized monomer whose branched, long-chain structure provides a unique and advantageous set of properties for polymer synthesis. Its ability to impart hydrophobicity, flexibility, and low surface energy makes it an enabling tool for scientists developing advanced materials for challenging applications, from novel drug delivery systems to high-performance coatings. A thorough understanding of its synthesis, reactivity, and spectroscopic signature, as detailed in this guide, is the foundation for its successful and innovative application.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13847850, Isooctadecyl acrylate. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Significance of Thermal Behavior in Advanced Polymer Applications

An In-Depth Technical Guide to the Thermal Properties of Poly(isooctadecyl acrylate)

Poly(isooctadecyl acrylate) (PIOA) is a long-chain polyacrylate distinguished by its substantial C18 branched alkyl side chain. This unique molecular architecture imparts a specific set of thermal characteristics that are pivotal to its function in specialized applications, ranging from pressure-sensitive adhesives to advanced drug delivery systems.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of its thermal properties—namely the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition profile—is not merely academic. These parameters dictate the material's physical state, mechanical behavior, processing conditions, and stability, directly influencing the performance and viability of the final product.

This guide provides a detailed exploration of the thermal landscape of PIOA. We will delve into the causal relationships between its molecular structure and its macroscopic thermal properties, present quantitative data, and provide detailed experimental protocols for characterization. The objective is to equip the reader with the technical knowledge and field-proven insights necessary to effectively utilize and innovate with this versatile polymer.

Synthesis Framework: From Monomer to Polymer

The thermal properties of a polymer are intrinsically linked to its synthesis, which determines factors like molecular weight, polydispersity, and purity. PIOA is typically synthesized via the free-radical polymerization of its monomer, isooctadecyl acrylate. The monomer itself is most commonly produced through the direct esterification of isooctadecyl alcohol with acrylic acid, a reaction that requires the removal of water to proceed to completion.[5][6] Understanding this two-stage process is critical, as residual reactants or byproducts can influence the final polymer's thermal behavior.

Core Thermal Properties: A Quantitative Overview

The defining thermal characteristics of PIOA are its glass transition, melting behavior, and decomposition profile. These properties are best understood through quantitative data obtained from standard thermal analysis techniques.

Glass Transition Temperature (Tg): The Onset of Flexibility